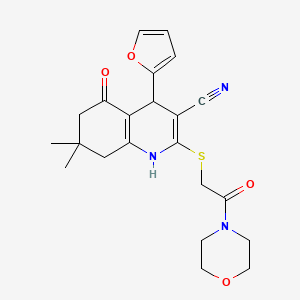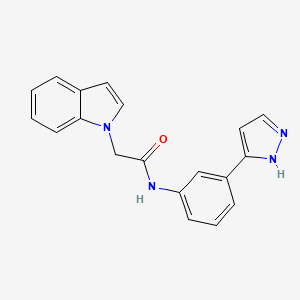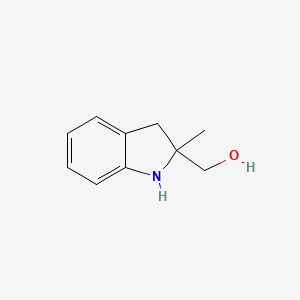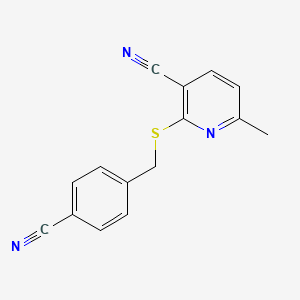
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to the synthesis and structural elucidation of related heterocyclic compounds. For example, Ignatovich et al. (2015) synthesized new carbonitriles with potential cytotoxicity and matrix metalloproteinase inhibition activities by condensing silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes, revealing the influence of heterocycle and organoelement substituents on biological activity. The structures were confirmed using NMR, GC-MS, and X-ray diffractometry (Ignatovich et al., 2015). Dyachenko et al. (2015) focused on the multicomponent synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-tetrahydroquinoline-3-carbonitriles, underscoring the utility of furfural and thiophene-2-carbaldehyde in synthesizing these derivatives, with structures determined by X-ray analysis (Dyachenko et al., 2015).
Biological Activity and Applications
The biological activity of these compounds, such as cytotoxic effects and enzyme inhibition, highlights their potential in medicinal chemistry and drug development. Although specific applications to this compound were not directly detailed in the studies found, related research indicates a broad interest in exploring the therapeutic and biochemical properties of similar heterocyclic compounds.
Material Science and Organic Chemistry Applications
In the realm of materials science and organic chemistry, Abaci et al. (2016) investigated the electrochromic properties of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives, indicating their potential applications in electronic devices. This research underscores the versatility of these compounds in synthesizing polymers with distinct electrochromic properties, beneficial for electronic display technologies (Abaci et al., 2016).
Charge Transport Properties
Further exploring their optoelectronic potential, Irfan et al. (2020) conducted a study on hydroquinoline derivatives, including compounds similar to the one , to assess their structural, electronic, optical, and charge transport properties. Their findings suggest that these compounds exhibit promising features for multifunctional material applications, with efficient charge transport capabilities significant for electronic and photonic devices (Irfan et al., 2020).
properties
IUPAC Name |
4-(furan-2-yl)-7,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2)10-15-20(16(26)11-22)19(17-4-3-7-29-17)14(12-23)21(24-15)30-13-18(27)25-5-8-28-9-6-25/h3-4,7,19,24H,5-6,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRHNOPAKDXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC(=O)N3CCOCC3)C#N)C4=CC=CO4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-7,7-dimethyl-2-((2-morpholino-2-oxoethyl)thio)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2918348.png)





![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2918361.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2918362.png)
![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)
![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)